molecular formula C9H13NO3 B3086935 2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one CAS No. 116856-49-6

2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

Cat. No. B3086935
CAS RN: 116856-49-6
M. Wt: 183.2 g/mol
InChI Key: CSGIROCFQXHTKS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure . It has been studied in the context of its interaction with human carbonic anhydrase II . The molecule has been found in the crystal structure of this enzyme .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring multiple rings and functional groups . It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two dioxolane rings, which are five-membered rings with two oxygen atoms .

Scientific Research Applications

Structural Analysis and Synthesis

Research on compounds structurally related to "2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one" includes studies on X-ray mapping in heterocyclic design, revealing detailed insights into crystal structures and bonding interactions. For instance, Al’bov et al. (2004) conducted an X-ray diffraction study of 2-pyridones containing cycloalkane fragments, which provides foundational knowledge for understanding the crystalline structure and potential reactivity of similar compounds (Al’bov et al., 2004).

Catalyst and Synthesis Applications

Another area of application involves the use of related compounds as catalysts in chemical synthesis. For example, compounds with similar structural features have been used in stereoselective CH activation of vicinal diols, demonstrating their utility in facilitating specific chemical transformations. This is detailed in the work by Ramirez and Shi (2012), where ketone catalysts were utilized in the epoxidation of conjugated cis, terminal, trans, trisubstituted, and amphiphilic olefins, as well as in the CH activation of alcohols (Ramirez & Shi, 2012).

Molecular Interaction Studies

Studies on weak interactions in barbituric acid derivatives by Khrustalev et al. (2008) and related research on heterocyclizations of 5-methylpyrazol-3-amine by Lipson et al. (2006) offer insights into the importance of molecular interactions, such as π–π stacking versus hydrogen bonding, which are crucial for understanding the chemical behavior and potential applications of compounds like "2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one" (Khrustalev et al., 2008); (Lipson et al., 2006).

properties

IUPAC Name

4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGIROCFQXHTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3CC(C2O1)NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
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2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
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2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 4
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2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 5
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 6
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

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